molecular formula C12H17N3O2 B13428003 (Z)-N'-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide

Cat. No.: B13428003
M. Wt: 235.28 g/mol
InChI Key: FHAQEUACCCEHBF-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide typically involves a multi-step process. One common method involves the initial formation of the indoline scaffold, followed by the introduction of the methoxymethyl group and the acetimidamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound has been studied for its potential neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and other forms of damage, making it a candidate for the treatment of neurodegenerative diseases .

Medicine

In medicine, (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs for various diseases .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as neuroprotection or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-N’-hydroxy-2-(5-(methoxymethyl)indolin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups. The presence of the methoxymethyl group and the acetimidamide moiety provides distinct chemical and biological properties that can be leveraged for specific applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N'-hydroxy-2-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide

InChI

InChI=1S/C12H17N3O2/c1-17-8-9-2-3-11-10(6-9)4-5-15(11)7-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14)

InChI Key

FHAQEUACCCEHBF-UHFFFAOYSA-N

Isomeric SMILES

COCC1=CC2=C(C=C1)N(CC2)C/C(=N/O)/N

Canonical SMILES

COCC1=CC2=C(C=C1)N(CC2)CC(=NO)N

Origin of Product

United States

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